molecular formula C24H28N6O B12775750 Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)- CAS No. 253431-20-8

Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)-

Cat. No.: B12775750
CAS No.: 253431-20-8
M. Wt: 416.5 g/mol
InChI Key: HGNSKHRWYAJRBQ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)- is a complex organic compound with significant potential in various fields of scientific research This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)- typically involves multi-step organic synthesisCommon reagents used in these steps include phenylhydrazine, cyclohexanone, and methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can be performed on the imidamide group.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The presence of the pyrrolidine ring and cyclopropyl group may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which can enhance their chemical stability and biological activity.

    Pyrrolidine-containing compounds: These compounds include the pyrrolidine ring, known for its role in enhancing the pharmacokinetic properties of drugs.

Uniqueness: Benzenecarboximidamide, 4-(((1-methyl-5-(1-(1-pyrrolidinylcarbonyl)cyclopropyl)-1H-benzimidazol-2-yl)methyl)amino)- is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

253431-20-8

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[1-methyl-5-[1-(pyrrolidine-1-carbonyl)cyclopropyl]benzimidazol-2-yl]methylamino]benzenecarboximidamide

InChI

InChI=1S/C24H28N6O/c1-29-20-9-6-17(24(10-11-24)23(31)30-12-2-3-13-30)14-19(20)28-21(29)15-27-18-7-4-16(5-8-18)22(25)26/h4-9,14,27H,2-3,10-13,15H2,1H3,(H3,25,26)

InChI Key

HGNSKHRWYAJRBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3(CC3)C(=O)N4CCCC4)N=C1CNC5=CC=C(C=C5)C(=N)N

Origin of Product

United States

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